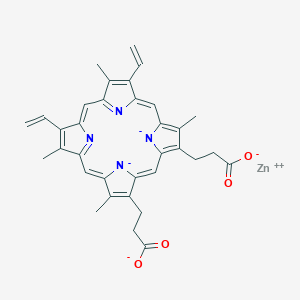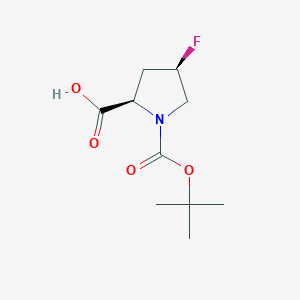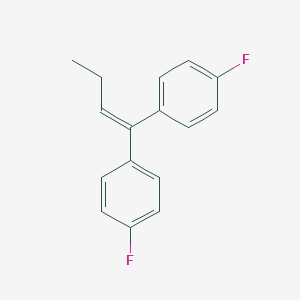
1,1-Bis(4-fluorophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-fluorophenyl)-1-butene is an organic compound characterized by the presence of two fluorophenyl groups attached to a butene backbone
Vorbereitungsmethoden
The synthesis of 1,1-Bis(4-fluorophenyl)-1-butene typically involves the reaction of 4-fluorobenzyl chloride with butyllithium, followed by the addition of 4-fluorobenzyl bromide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1-Bis(4-fluorophenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-fluorophenyl)-1-butene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-fluorophenyl)-1-butene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(4-fluorophenyl)-1-butene can be compared with other similar compounds, such as:
- 1,1-Bis(4-chlorophenyl)-1-butene
- 1,1-Bis(4-methylphenyl)-1-butene
- 1,1-Bis(4-methoxyphenyl)-1-butene
These compounds share a similar structural framework but differ in the substituents on the phenyl ringsFor example, the fluorine atoms in this compound confer unique electronic properties, making it more suitable for specific applications compared to its chlorinated, methylated, or methoxylated counterparts .
Eigenschaften
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)but-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQMQAHRCSHTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561226 |
Source


|
| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128104-20-1 |
Source


|
| Record name | 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

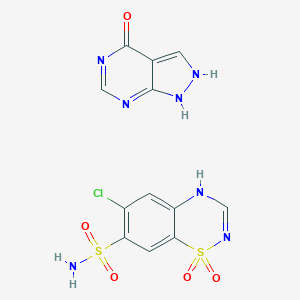
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
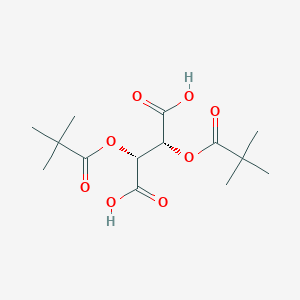
![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)





